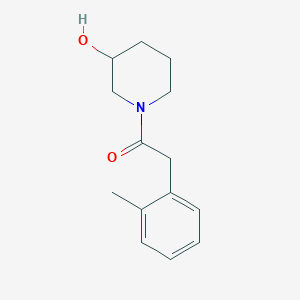
1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone, also known as HPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmaceutical agent. HPE belongs to the class of compounds known as piperidines, which are widely used in the pharmaceutical industry due to their diverse biological activities.
科学研究应用
1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
作用机制
The mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has also been found to interact with various proteins such as Bcl-2, caspase-3, and p53, which are involved in apoptosis.
Biochemical and Physiological Effects:
1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has been found to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting angiogenesis, and modulating immune responses. 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
实验室实验的优点和局限性
One advantage of using 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone in lab experiments is its potential as a pharmaceutical agent for the treatment of various diseases. 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research of 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone. One direction is to further investigate its potential as a pharmaceutical agent for the treatment of various diseases. Another direction is to explore its interactions with various proteins and signaling pathways to better understand its mechanism of action. Additionally, the development of analogs of 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone with improved solubility and bioavailability may also be a future direction of research.
Conclusion:
In conclusion, 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone is a chemical compound with potential applications in the treatment of various diseases. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential as a pharmaceutical agent.
合成方法
The synthesis of 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone involves the reaction of 4-methoxyphenylacetic acid with 3-hydroxypiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone.
属性
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-6-4-11(5-7-13)9-14(17)15-8-2-3-12(16)10-15/h4-7,12,16H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVVCSSTAIIPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514987.png)



![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxynaphthalen-2-yl)methanone](/img/structure/B7515011.png)
![3-[(2,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515015.png)

![9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride](/img/structure/B7515042.png)




